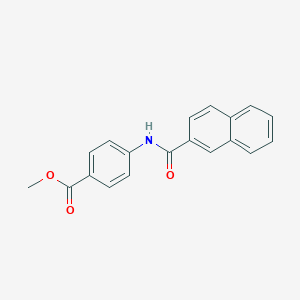

Methyl 4-(2-naphthoylamino)benzoate

Description

Methyl 4-(2-naphthoylamino)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted at the 4-position with a 2-naphthoylamino group. The naphthoyl moiety introduces significant steric bulk and extended π-conjugation, which can influence solubility, crystallinity, and electronic properties. For instance, compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and related analogs (C2–C7) share a similar ester framework modified with quinoline-carbonyl-piperazine groups . These analogs were synthesized via crystallization in ethyl acetate, yielding yellow or white solids, and were characterized using $^1$H NMR and HRMS .

Properties

Molecular Formula |

C19H15NO3 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

methyl 4-(naphthalene-2-carbonylamino)benzoate |

InChI |

InChI=1S/C19H15NO3/c1-23-19(22)14-8-10-17(11-9-14)20-18(21)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,21) |

InChI Key |

GJMLGYXXCNTIRW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction between Methyl 4-(2-naphthoylamino)benzoate and its analogs lies in the substituent at the 4-position of the benzoate core:

- This compound: Features a 2-naphthoylamino group, which is larger and more hydrophobic compared to simpler aryl or heteroaryl substituents.

- C1–C7 analogs: Contain a piperazine-linked quinoline-carbonyl group with varying halogen or functional group substitutions (e.g., bromo, chloro, methoxy) on the phenyl ring .

- Methyl 4-acetamido-2-hydroxybenzoate (): Combines acetamido and hydroxyl groups, increasing hydrogen-bonding and acidity compared to the naphthoylamino derivative.

Physical and Spectral Properties

A comparative analysis of molecular weights, substituent effects, and spectral data is summarized below:

Key Observations:

Solubility and Crystallinity: The naphthoylamino group in the target compound likely reduces solubility in polar solvents (e.g., water) compared to dimethylamino or hydroxyl-substituted analogs . Piperazine-containing analogs (C1–C7) exhibit moderate crystallinity as yellow/white solids due to planar quinoline moieties .

Electronic Effects :

- Electron-withdrawing groups (e.g., halogens in C2–C4) increase polarity and may enhance binding interactions in biological systems .

- The naphthoyl group’s extended conjugation could redshift UV-Vis absorption compared to phenyl or methoxy derivatives.

Synthetic Utility: Analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate () are intermediates in drug synthesis, suggesting that the naphthoylamino variant may have similar applications in medicinal chemistry .

Research Findings and Implications

- Structural Characterization : Piperazine-linked analogs (C1–C7) were validated using SHELX programs for crystallographic refinement, ensuring structural accuracy .

- Biological Relevance: While direct data for this compound are absent, halogenated analogs (C2–C4) showed enhanced bioactivity in preliminary screens, likely due to increased electrophilicity .

- Limitations: The naphthoylamino group’s steric bulk may hinder crystallization, necessitating advanced techniques like preparative HPLC (as used in for isolating benzoate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.